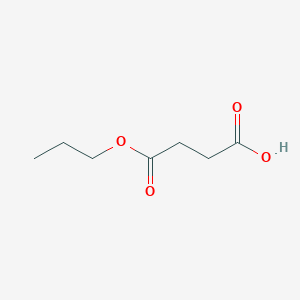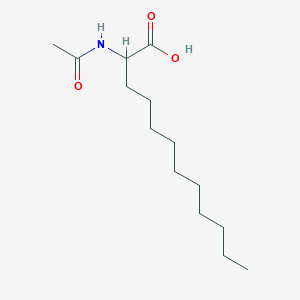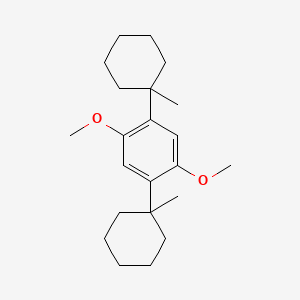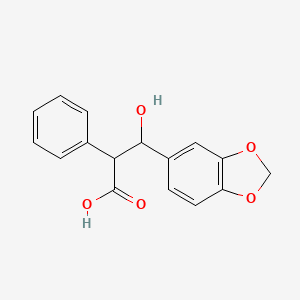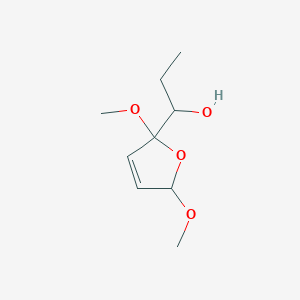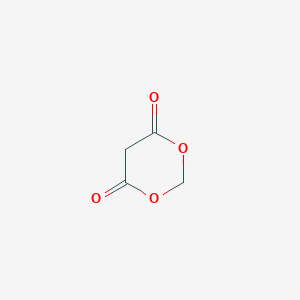
1,3-Dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane-4,6-dione: , also known as Meldrum’s acid, is an organic compound with the molecular formula C6H8O4. It is a crystalline, colorless solid that is sparingly soluble in water. The compound has a heterocyclic core consisting of four carbon atoms and two oxygen atoms. It is known for its high acidity and stability, making it a valuable reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dioxane-4,6-dione can be synthesized through several methods:
Original Synthesis: The compound was first synthesized by Meldrum in 1908 through a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: It can also be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid.
Boric Acid Catalysis: Another method involves the reaction of malonic acid and ketones using boric acid as a catalyst and acetic anhydride as a condensing reagent at room temperature.
Industrial Production Methods: Industrial production of this compound typically involves the controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions due to its reactive methylene group.
Substitution: It can undergo substitution reactions, particularly at the methylene group, which can be deprotonated to form a stabilized anion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often used to deprotonate the methylene group.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,3-Dioxane-4,6-dione has numerous applications in scientific research:
Organic Synthesis: It is widely used as a reagent for multiple carbon-carbon bond formations due to its adequate acidity and steric rigidity.
Material Science: It is used for the functionalization of mesoporous silica surfaces with carboxyl groups, enhancing the sorption of proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including lipid-lowering drugs.
Mécanisme D'action
The mechanism of action of 1,3-dioxane-4,6-dione involves its ability to lose a hydrogen ion from the methylene group, forming a stabilized anion through resonance. This anion can then participate in various nucleophilic addition and substitution reactions. The compound’s high acidity and stability are attributed to the energy-minimizing conformation that aligns the alpha proton’s sigma CH orbital with the pi CO orbital, causing strong destabilization of the C-H bond .
Comparaison Avec Des Composés Similaires
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some properties with 1,3-dioxane-4,6-dione but differs in its tautomeric forms and acidity levels.
Dimethyl Malonate: Less acidic compared to this compound and does not exhibit the same level of resonance stabilization.
Uniqueness: this compound is unique due to its high acidity, stability, and ability to form stabilized anions, making it a versatile reagent in organic synthesis and various scientific applications .
Propriétés
Numéro CAS |
4354-85-2 |
|---|---|
Formule moléculaire |
C4H4O4 |
Poids moléculaire |
116.07 g/mol |
Nom IUPAC |
1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C4H4O4/c5-3-1-4(6)8-2-7-3/h1-2H2 |
Clé InChI |
XJDDLMJULQGRLU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)
